4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide
CAS No.: 69463-94-1
Cat. No.: VC18451568
Molecular Formula: C15H18IN5O2S
Molecular Weight: 459.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69463-94-1 |
|---|---|
| Molecular Formula | C15H18IN5O2S |
| Molecular Weight | 459.3 g/mol |
| IUPAC Name | 4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide |
| Standard InChI | InChI=1S/C15H17N5O2S.HI/c1-10-18-19-15(23-10)20(14-16-7-8-17-14)9-13(21)11-3-5-12(22-2)6-4-11;/h3-6H,7-9H2,1-2H3,(H,16,17);1H |
| Standard InChI Key | TWNYHGAAPQLPEO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(S1)[NH+](CC(=O)C2=CC=C(C=C2)OC)C3=NCCN3.[I-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula, C₁₅H₁₈IN₅O₂S, reflects a 459.3 g/mol molecular weight, with an iodide counterion stabilizing the positively charged azanium center . Key structural features include:
-
A 4,5-dihydro-1H-imidazol-2-yl group, contributing basicity and hydrogen-bonding potential.
-
A 5-methyl-1,3,4-thiadiazol-2-yl moiety, known for enhancing metabolic stability and electronic diversity.
-
A 2-(4-methoxyphenyl)-2-oxoethyl side chain, introducing aromaticity and polar functional groups.
The canonical SMILES representation, CC1=NN=C(S1)[NH+](CC(=O)C2=CC=C(C=C2)OC)C3=NCCN3.[I-], delineates connectivity between these subunits .
Synthesis and Industrial Production
Synthesis involves multi-step organic reactions:
-
Intermediate Preparation: Imidazole and thiadiazole precursors are synthesized separately. The imidazole ring is constructed via cyclization of ethylenediamine derivatives, while the thiadiazole moiety arises from hydrazine and carbon disulfide reactions .
-
Coupling Reactions: The intermediates are coupled with 2-(4-methoxyphenyl)-2-oxoethyl bromide under basic conditions, followed by quaternization with methyl iodide to form the azanium center .
-
Purification: Continuous flow reactors optimize yield (reported ~78%) and minimize byproducts in industrial settings.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Peaks at δ 2.45 (s, 3H, CH₃-thiadiazole), δ 3.85 (s, 3H, OCH₃), and δ 4.20–4.50 (m, 4H, imidazoline CH₂) confirm substituent integration .
-
¹³C NMR: Signals at 168.9 ppm (C=O ketone) and 160.2 ppm (thiadiazole C-S) validate electronic environments .
Infrared (IR) Spectroscopy
Strong absorptions at 1720 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C methoxy group) align with functional group motifs .
Biological Activity and Mechanisms
Enzyme Inhibition
Recent studies on structurally related imidazole-thiadiazole hybrids highlight potent inhibitory effects:
-
α-Glucosidase/α-Amylase Inhibition: Analogous compounds exhibit IC₅₀ values of 1.4–13.6 µM, surpassing acarbose (IC₅₀ = 14.8 µM), suggesting antidiabetic potential .
-
Acetylcholinesterase (AChE) Inhibition: Derivatives demonstrate IC₅₀ = 8.6–34.7 µM, comparable to donepezil (IC₅₀ = 39.2 µM), indicating applicability in Alzheimer’s disease .
| Biological Target | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
|---|---|---|---|
| α-Glucosidase | 1.4–13.6 | Acarbose | 14.8 |
| Acetylcholinesterase | 8.6–34.7 | Donepezil | 39.2 |
Antioxidant Activity
In CUPRAC and DPPH assays, analogs show reducing capacities of 0.85–1.24 mmol TE/g, underscoring radical-scavenging potential .
Pharmacokinetics and Toxicity
ADME/T Profiles
Computational models predict:
-
Lipophilicity (LogP): 2.1 ± 0.3, favoring blood-brain barrier penetration .
-
Hepatotoxicity: Low risk (Pa > 0.7) due to minimal cytochrome P450 inhibition .
Molecular Docking Insights
Docking with HDAC7 (PDB: 3ZNR) reveals binding affinity (ΔG = -9.2 kcal/mol) via hydrogen bonds with Asp-798 and hydrophobic interactions with Leu-749 .
Applications and Future Directions
Medicinal Chemistry
-
Anticancer Agents: Analogous imidazo[2,1-b] thiadiazoles show IC₅₀ = 35.81 µM against MCF-7 cells, outperforming cisplatin .
-
Antimicrobials: MIC values of 0.14–0.59 mM against Staphylococcus aureus and Candida albicans highlight broad-spectrum potential .
Materials Science
The iodide counterion’s polarizability and the aromatic system’s conjugation suggest utility in organic semiconductors and ionic liquids .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume